Bromobenzene

Descripción

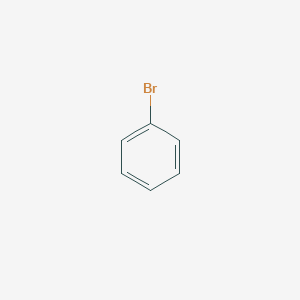

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARVLSVVCXYDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | bromobenzene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bromobenzene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024637 | |

| Record name | Bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mobile clear colorless liquid with a pungent odor. Flash point 124 °F. Denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. A skin irritant., Clear liquid with a pungent odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

313 °F at 760 mmHg (NTP, 1992), boiling point equals 313 °F, 156.2 °C @ 760 MM HG, Boiling point: 132.3 °C @ 400 mm Hg; 110.1 °C @ 200 mm Hg; 68.6 °C @ 40 mm Hg; 53.8 °C @ 20 mm Hg; 40.0 °C @ 10 mm Hg; 27.8 °C @ 5 mm Hg; 2.9 °C @ 1 mm Hg, 156.2 °C | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

123.8 °F (NTP, 1992), Flash point equals 124 °F, 51 °C (124 °F) (CLOSED CUP), 51 °C c.c. | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), MISCIBLE WITH CHLOROFORM, BENZENE, PETROLEUM HYDROCARBONS; SOL IN ALCOHOL (10.4 G/100 G @ 25 °C), IN ETHER (71.3 G/100 G @ 25 °C); PRACTICALLY INOL IN WATER (0.045 G/100 G @ 30 °C), SOL IN CARBON TETRACHLORIDE, Miscible with most organic solvents; insoluble in water, Very soluble in ethanol, ethyl ether, and benzene, Solubility in water = 410 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.04 | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.49 at 77 °F (USCG, 1999) - Denser than water; will sink, @ 10 °C/4 °C: 1.5083; @ 15 °C/4 °C: 1.5017; @ 20 °C/4 °C: 1.4952; @ 30 °C/4 °C: 1.4815; @ 71 °C/4 °C: 1.426; @ 0 °C/4 °C: 1.5220, Relative density (water = 1): 1.5 | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.41 (AIR= 1), Relative vapor density (air = 1): 5.41 | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5 mmHg at 82 °F ; 10 mmHg at 104 °F; 20 mmHg at 128.8 °F (NTP, 1992), 4.18 [mmHg], 4.18 MM HG @ 25 °C, Vapor pressure, kPa at 25 °C: 0.55 | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

MOBILE LIQUID, Heavy, mobile, colorless liquid | |

CAS No. |

108-86-1, 52753-63-6 | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, bromo-, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52753-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROMOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO4D5J547L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-24 °F (NTP, 1992), -30.6 °C (SOLIDIFIES), -30.7 °C | |

| Record name | BROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/264 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for Bromobenzene and Its Derivatives

Catalytic Systems in Direct Halogenation of Benzene (B151609)

The direct bromination of benzene stands as a primary industrial method for the synthesis of bromobenzene. This electrophilic aromatic substitution reaction necessitates the use of a catalyst to activate the bromine molecule.

Iron-Catalyzed Benzene Bromination Mechanisms

The classic and widely utilized method for producing this compound involves the direct reaction of benzene with bromine in the presence of an iron catalyst. alfa-chemistry.com Typically, iron filings are used, which react with bromine to form iron(III) bromide (FeBr₃) in situ. chemguide.co.uk This compound acts as a Lewis acid catalyst. pressbooks.pub

The mechanism proceeds as follows:

Formation of the Electrophile: The Lewis acid, FeBr₃, polarizes the bromine molecule (Br₂), creating a more potent electrophile. pressbooks.pubchemistrystudent.com The FeBr₃ interacts with one of the bromine atoms, weakening the Br-Br bond and inducing a partial positive charge on the terminal bromine atom. pressbooks.pub

Electrophilic Attack: The electron-rich π system of the benzene ring attacks the electrophilic bromine atom, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. khanacademy.org This step temporarily disrupts the aromaticity of the ring. wikipedia.org

Deprotonation and Catalyst Regeneration: A weak base, in this case, the FeBr₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the bromine. This restores the aromaticity of the benzene ring, yielding this compound and regenerating the iron(III) bromide catalyst, along with forming hydrogen bromide (HBr) as a byproduct. chemguide.co.ukpressbooks.pub

While effective, this method can lead to the formation of polybrominated byproducts, such as p-dithis compound. alfa-chemistry.com Controlling reaction conditions, such as temperature, is crucial to maximize the yield of the desired monobrominated product. alfa-chemistry.com

Eco-Friendly Approaches for this compound Synthesis

In response to growing environmental concerns, research has focused on developing greener synthetic routes for this compound that minimize waste and avoid harsh reagents.

One notable eco-friendly process involves the in situ generation of a highly reactive brominating agent, hypobromous acid (HOBr). google.compatsnap.comindiascienceandtechnology.gov.in This method utilizes a water-soluble and easy-to-handle brominating reagent, which is activated by a mineral acid like sulfuric acid at elevated temperatures (50-80°C). google.comgoogleapis.comgoogle.com The active bromine species generated then reacts with benzene. google.comindiascienceandtechnology.gov.in Key features of this approach include:

Using excess benzene, which also acts as the solvent. google.comgoogle.com

Operating at atmospheric pressure. google.comindiascienceandtechnology.gov.in

Often employing a phase transfer catalyst, such as sodium lauryl sulfate, to facilitate the reaction between the aqueous and organic phases. googleapis.com

This process offers high yields of this compound and is considered more environmentally benign due to the nature of the reagents and the reduction of hazardous byproducts. google.compatsnap.com

Modified Catalytic Systems for Enhanced this compound Yield and Selectivity

To improve the efficiency and selectivity of benzene bromination, various modified catalytic systems have been investigated. The goal is to enhance the yield of this compound while minimizing the formation of undesired isomers and polybrominated products.

Research has shown that the choice of catalyst and reaction conditions can significantly influence the outcome. For instance, modifying supported palladium catalysts with this compound has been shown to create Brønsted acid sites on the catalyst surface, which can alter catalytic properties. researchgate.netresearchgate.net While not directly for bromination, this highlights how catalyst modification can fine-tune reactivity.

In the broader context of aromatic halogenation, catalyst design plays a crucial role. For example, co-modified catalysts, such as a magnesium and sodium co-modified iron-based catalyst used in syngas conversion to aromatics, demonstrate how promoters can optimize the catalyst's physicochemical properties and improve selectivity. nih.gov Although applied to a different reaction, the principle of using promoters to enhance desired product formation is relevant. The addition of promoters can alter the electronic environment of the catalyst, potentially suppressing side reactions and leading to higher selectivity for the target molecule. nih.gov

Indirect Synthetic Routes to this compound

Besides direct bromination, indirect methods, primarily involving the transformation of other functional groups on the benzene ring, offer alternative pathways to this compound and its derivatives.

Sandmeyer Reaction for this compound Preparation

The Sandmeyer reaction is a versatile and fundamental method for synthesizing aryl halides, including this compound, from aryl diazonium salts. wikipedia.org This two-step process begins with the diazotization of a primary aromatic amine, followed by the displacement of the diazo group. google.com

The synthesis of this compound via the Sandmeyer reaction involves the following steps:

Diazotization: Aniline (B41778) is treated with a cold (0-5°C) solution of sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrobromic acid (HBr), to form a benzenediazonium (B1195382) bromide salt (C₆H₅N₂⁺Br⁻). alfa-chemistry.comgeeksforgeeks.org The low temperature is critical as diazonium salts can be unstable at higher temperatures. google.com

Displacement: The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr). geeksforgeeks.orgsarthaks.com The copper(I) salt acts as a catalyst, facilitating the replacement of the diazonio group (-N₂⁺) with a bromine atom. wikipedia.org Nitrogen gas (N₂) is evolved as a byproduct. geeksforgeeks.org

The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SᵣₙAr) mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt, which forms an aryl radical and releases nitrogen gas. wikipedia.org

Alternative Diazotization Strategies for Aryl Bromide Formation

While the classic Sandmeyer reaction is robust, alternative diazotization strategies have been developed to improve yields, expand substrate scope, or simplify procedures, particularly for the synthesis of complex or substituted aryl bromides.

One alternative involves a metal-free, one-pot synthesis of aryl bromides from aniline derivatives. ias.ac.inresearchgate.net In this method, the aniline is first diazotized using sodium nitrite and 48% aqueous HBr. Subsequently, molecular bromine is added directly to the reaction mixture without isolating the intermediate diazonium salt. ias.ac.in This approach is noted for its short reaction times, ambient temperature operation, and simple workup. researchgate.net

Other variations focus on modifying the reagents or catalysts. For instance, halogen abstraction from bromotrichloromethane (B165885) has been used to generate aryl bromides from anilines in a metal-free process that avoids the isolation of diazonium salts and is insensitive to moisture and air. organic-chemistry.org Additionally, polymer-supported reagents, such as poly(4-vinylpyridine)-supported ethyl bromide, have been employed for the diazotization-bromination of arylamines, offering advantages like simple work-up and the potential for catalyst regeneration. researchgate.net These modern adaptations provide convenient and often more efficient alternatives to the traditional Sandmeyer protocol. organic-chemistry.org

Specialized Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues involves a range of advanced methodologies tailored to achieve specific structural and functional outcomes. These methods enable the creation of complex molecules with precise control over the number and position of bromine substituents, as well as the stereochemistry of the final products.

Synthesis of Polybrominated Benzene Derivatives

Polybrominated benzene derivatives are crucial intermediates in organic synthesis, particularly for creating flame retardants, pharmaceuticals, and complex aromatic compounds. organic-chemistry.orgnih.gov

One approach involves the direct bromination of aromatic compounds using specialized reagents that offer high regioselectivity and mild reaction conditions. organic-chemistry.org For instance, N,N,N',N'-tetrathis compound-1,3-disulfonylamide (TBBDA) and its polymeric form, poly(N-bromobenzene-1,3-disulfonylamide) (PBBS), are effective for the regioselective bromination of various aromatic compounds. organic-chemistry.org These reagents facilitate para-selective bromination in excellent yields (typically over 90%) under mild conditions in dichloromethane, without the need for a catalyst. organic-chemistry.org An advantage of this method is the ability to recover and reuse the sulfonamide byproducts, enhancing the sustainability of the process. organic-chemistry.org

Alternative strategies move beyond classical chemical synthesis. Marine bacteria, for example, have been identified as producers of polybrominated diphenyl ethers (PBDEs) and polybrominated bipyrroles. nih.gov The biosynthesis of these compounds involves a "bi-modular" pathway starting from chorismate. nih.gov A flavin-dependent halogenase, Bmp5, brominates a 4-hydroxybenzoic acid precursor, which is then coupled by a CYP4550 enzyme (Bmp7) to generate a diverse suite of polybrominated biphenyls and other derivatives. nih.gov

Polybrominated benzenes also serve as key starting materials for constructing highly substituted and sterically crowded molecules. nih.govresearchgate.net For example, 1,2,3,4,5,6,7,8-octaphenylphenanthrene and decaphenylphenanthrene can be prepared in a few steps from tetraphenylfuran (B85685) and appropriate polybrominated benzene derivatives. nih.govresearchgate.net These syntheses demonstrate the utility of polybrominated scaffolds in accessing complex polycyclic aromatic hydrocarbons. nih.gov

Stereoselective and Chemoselective Syntheses Involving this compound Intermediates

This compound and its derivatives are pivotal intermediates in reactions where controlling stereochemistry and chemoselectivity is essential. rsc.orgnih.gov Palladium-catalyzed reactions are particularly prominent in this area, enabling the construction of complex heterocyclic structures with high precision. nih.govnih.gov

The Pd-catalyzed carboamination of alkenes is a powerful method for the stereoselective synthesis of imidazolidin-2-ones. nih.gov This reaction constructs two chemical bonds and up to two stereocenters in a single step, proceeding with good to excellent diastereoselectivity. nih.gov For instance, the reaction of an allylic urea (B33335) with this compound can yield a specific diastereomer of the corresponding 4-phenyl-imidazolidin-2-one. nih.gov However, the degree of stereoselectivity can be influenced by the nature of the halide, as diminished selectivity was observed when an alkenyl bromide was used instead of an aryl bromide like this compound. nih.gov

Similarly, Pd-catalyzed alkene carboetherification provides a route to substituted tetrahydrofurans from γ-hydroxy alkenes and aryl halides. nih.gov These reactions are effective with a range of alcohols and aryl bromides, yielding trans-2,5-disubstituted or trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov The mechanism is believed to involve the intramolecular syn-insertion of an alkene into a Palladium-heteroatom bond. nih.gov

| Methodology | Key Reagents/Catalysts | Substrate | Product Type | Key Finding/Advantage | Reference |

|---|---|---|---|---|---|

| Regioselective Bromination | TBBDA or PBBS | Aromatic Compounds (e.g., Anisole) | Polybrominated Benzenes | Mild, catalyst-free, para-selective bromination with high yields (>90%). organic-chemistry.org | organic-chemistry.org |

| Biosynthesis | Flavin-dependent halogenase (Bmp5), CYP450 (Bmp7) | Chorismate | Polybrominated Diphenyl Ethers (PBDEs) | Demonstrates a natural pathway for the production of complex polybrominated aromatics. nih.gov | nih.gov |

| Pd-Catalyzed Carboamination | Pd(OAc)₂, P(o-tol)₃ | Allylic Ureas, this compound | Imidazolidin-2-ones | Stereoselective synthesis creating two bonds and up to two stereocenters in one step. nih.gov | nih.gov |

| Pd-Catalyzed Carboetherification | Palladium Catalysts | γ-Hydroxy Alkenes, Aryl Bromides | Substituted Tetrahydrofurans | High diastereoselectivity for trans-2,5 and trans-2,3 isomers via syn-insertion mechanism. nih.gov | nih.gov |

| Dearomative Dihydroxylation | Arenophile Mediator | This compound | Biaryl Dihydrodiols | Enables total synthesis of complex natural products like lycoricidine (B35470) from a simple arene. researchgate.net | researchgate.net |

| Chemoselective Nucleophilic Addition | CrCl₂/NiCl₂ (NHTK), Vinylmagnesium Bromide (Grignard) | Aldehydes | Carbahexopyranoses | Allows for efficient, short synthesis of carbasugars from a common intermediate. rsc.org | rsc.org |

Controllable and Reproducible Synthesis of Perovskite Nanocrystals Guided by this compound Reactivity

A significant challenge in the fabrication of high-quality cesium lead bromide (CsPbBr₃) perovskite nanocrystals (PNCs) is achieving controllable and reproducible synthesis, largely due to the low formation energies of the PNC lattices. rsc.orgrsc.org A novel chemical strategy utilizes the reactivity of this compound derivatives in an aliphatic nucleophilic substitution (BANS) reaction to overcome these challenges. rsc.orgresearchgate.net

This method involves the reaction of a this compound derivative, such as 1,3,5-tris(bromomethyl)benzene, with an alkane amine (e.g., oleylamine) upon heating. rsc.orgrsc.org This nucleophilic substitution reaction slowly releases hydrogen bromide (HBr). rsc.org The HBr is immediately trapped by reagents present in the mixture, such as cesium carbonate (Cs₂CO₃) and excess amine, to produce cesium bromide (CsBr) and an alkane ammonium (B1175870) bromide (AAmBr). rsc.org The in situ generated AAmBr then reacts with a lead source, like lead stearate, to form lead bromide (PbBr₂). rsc.orgrsc.org Finally, the CsBr and PbBr₂ precursors combine to form the desired CsPbBr₃ PNCs. rsc.org

The key advantage of the BANS strategy is that the nucleation and growth kinetics of the PNCs can be precisely controlled by regulating the reactivity between the this compound derivative and the alkane amine. rsc.orgrsc.org This controlled, slow release of the bromide precursor ensures a more predictable and reproducible reaction, which is a significant improvement over traditional methods like hot-injection, where rapid precursor injection can lead to batch-to-batch variability. rsc.org

Using this single-step, heating-up approach, high-quality CsPbBr₃ PNCs with a quantum yield of 88% and a narrow full-width at half-maximum of 22 nm have been produced. rsc.orgresearchgate.net The entire synthesis is completed within approximately 10 minutes and is highly reproducible. rsc.orgrsc.org Furthermore, the methodology is scalable, allowing for gram-scale production without compromising the photoluminescent properties of the nanocrystals. rsc.orgrsc.org The bromide-rich surface of the PNCs synthesized via this method also enhances their stability during purification. rsc.org

Mechanistic Investigations of Bromobenzene Reactions

Carbon-Carbon Bond Formation Reactions Involving Bromobenzene

The creation of new carbon-carbon bonds is a cornerstone of organic chemistry, enabling the construction of complex molecular architectures. This compound serves as a versatile precursor in several such reactions.

Grignard Reagent Formation and Reactivity from this compound

The formation of an organomagnesium compound, a Grignard reagent, from this compound is a fundamental process for generating a potent carbon-based nucleophile. byjus.com This reaction involves the insertion of magnesium metal into the carbon-bromine bond of this compound, typically in an aprotic ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org The solvent plays a crucial role in stabilizing the Grignard reagent by coordinating with the magnesium center. wikipedia.org

The mechanism of Grignard reagent formation is initiated by the transfer of an electron from the magnesium metal to this compound. mnstate.edu This process can be hindered by a passivating layer of magnesium oxide on the metal's surface, which can be overcome by activation methods such as using iodine or physical crushing. mnstate.edu The resulting phenyl radical can then either accept another electron to form the desired phenyl anion, which is stabilized as the Grignar reagent, or it can couple with another phenyl radical to form biphenyl (B1667301) as a side product. mnstate.edu The formation of this biphenyl impurity is favored at higher concentrations of this compound and elevated reaction temperatures. libretexts.org

Once formed, phenylmagnesium bromide (the Grignard reagent derived from this compound) is a strong nucleophile and a strong base. wikipedia.org Its reactivity stems from the highly polar carbon-magnesium bond, which imparts a significant carbanionic character to the phenyl group. chemistrysteps.comyoutube.com This makes it highly reactive towards a variety of electrophiles, most notably carbonyl compounds.

The general mechanism of the Grignard reaction with aldehydes and ketones involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. pressbooks.pub This addition breaks the pi bond of the carbonyl group, leading to the formation of an alkoxide intermediate. pressbooks.pub Subsequent protonation of this intermediate, typically through an acidic workup, yields an alcohol. chemistrysteps.com The reaction with aldehydes produces secondary alcohols, while ketones yield tertiary alcohols. chemistrysteps.com

The reactivity of phenylmagnesium bromide with different carbonyl compounds is influenced by both electronic and steric factors. Generally, aldehydes are more reactive than ketones due to the presence of a less sterically hindered carbonyl carbon and fewer electron-donating alkyl groups. tardigrade.indoubtnut.com

With esters, the reaction proceeds further. After the initial addition to the carbonyl group and formation of a tetrahedral intermediate, the alkoxy group is eliminated to form a ketone. masterorganicchemistry.com This newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after workup. masterorganicchemistry.com Phenylmagnesium bromide also reacts with carbon dioxide, in a process that, after an acidic workup, yields benzoic acid. wikipedia.orgorgosolver.com

It is important to note that due to its strong basicity, the Grignard reagent will react with any protic substance, such as water or alcohols, in the reaction mixture. wikipedia.org This would lead to the protonation of the phenyl anion to form benzene (B151609), thereby quenching the desired reactivity. mnstate.edu Therefore, all Grignard reactions must be carried out under strictly anhydrous conditions. byjus.com

The structure of the Grignard reagent in solution is more complex than the simple formula "RMgX" suggests. It exists in equilibrium with the dialkylmagnesium (R2Mg) and magnesium dihalide (MgX2) in what is known as the Schlenk equilibrium. acs.org The exact composition of the species in solution depends on factors like the solvent, the halogen, and the organic substituent. acs.orgcdnsciencepub.com

Table 1: Reactivity of Phenylmagnesium Bromide with Various Electrophiles

| Electrophile | Initial Product (before workup) | Final Product (after acidic workup) |

| Aldehyde (RCHO) | Alkoxide | Secondary Alcohol (Ph-CH(OH)-R) |

| Ketone (R-CO-R') | Alkoxide | Tertiary Alcohol (Ph-C(OH)(R)(R')) |

| Ester (R-CO-OR') | Ketone (after elimination) | Tertiary Alcohol (Ph2C(OH)R) |

| Carbon Dioxide (CO2) | Carboxylate | Benzoic Acid (Ph-COOH) |

| Phosphorus Trichloride (PCl3) | - | Triphenylphosphine (PPh3) |

| This compound (PhBr) | - | Biphenyl (Ph-Ph) |

Data sourced from multiple references. wikipedia.orglibretexts.orgtardigrade.indoubtnut.commasterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, and this compound is a common substrate in these powerful reactions.

This section requires further information which could not be sourced from the provided search results.

This section requires further information which could not be sourced from the provided search results.

The homocoupling of this compound to form biphenyl can occur as a side reaction during Grignard reagent formation. libretexts.org This reaction is thought to proceed through a radical mechanism where two phenyl radicals, formed from the single-electron transfer from magnesium to this compound, combine. mnstate.edu

Another mechanism for the coupling of phenylmagnesium bromide with this compound to form biphenyl is the SRN1 (radical-nucleophilic aromatic substitution) mechanism. quora.com This pathway is initiated by a single-electron transfer (SET) from the Grignard reagent to this compound, generating a radical anion. This radical anion then expels the bromide ion to form a phenyl radical. The phenyl radical then reacts with another molecule of the Grignard reagent to form a new radical anion, which in turn transfers an electron to another molecule of this compound to propagate the chain reaction and form the biphenyl product. quora.com

It has also been suggested that a benzyne (B1209423) mechanism could be operative under certain conditions, where the Grignard reagent acts as a base to deprotonate this compound, leading to the formation of a highly reactive benzyne intermediate which is then trapped by another molecule of the Grignard reagent. quora.com

Nucleophilic Aromatic Substitution Pathways of this compound

Direct nucleophilic aromatic substitution (SNAr) on this compound is generally difficult due to the high electron density of the benzene ring and the strong carbon-bromine bond. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. While not a primary reaction pathway for unsubstituted this compound under normal conditions, a radical-nucleophilic aromatic substitution (SRN1) mechanism can occur, as discussed in the context of homocoupling reactions. quora.com

Benzyne Intermediate Mechanisms in Nucleophilic Reactions

Nucleophilic aromatic substitution on this compound can proceed through a unique elimination-addition pathway involving a highly reactive intermediate known as benzyne. almerja.comunacademy.com This mechanism is favored under vigorous conditions, such as high temperatures or the presence of exceptionally strong bases like sodium amide (NaNH₂). almerja.comlibretexts.orgstackexchange.com

The process begins with the deprotonation of the hydrogen atom positioned ortho to the bromine by a strong base. almerja.com This initial step is facilitated by the electron-withdrawing nature of the bromine atom, which increases the acidity of the ortho protons. almerja.com However, this stabilization is weak, necessitating the use of very potent bases. almerja.com The subsequent step involves the elimination of the bromide ion, leading to the formation of the benzyne intermediate. almerja.com This intermediate is characterized by a triple bond within the benzene ring, which is highly strained and reactive. unacademy.comopenstax.org

A key characteristic of the benzyne mechanism is that the incoming nucleophile can attack either carbon of the triple bond. almerja.com This can lead to the formation of a mixture of products, a phenomenon known as cine substitution, where the incoming group does not necessarily occupy the same position as the departing leaving group. govtpgcdatia.ac.in For instance, the reaction of p-chlorotoluene under these conditions yields two different products, while m-chlorotoluene produces three, a result explained by the different benzyne intermediates formed. libretexts.org The benzyne intermediate is electrophilic and readily reacts with any available nucleophile to complete the substitution. almerja.comunacademy.com

Direct Nucleophilic Displacement of Bromine in this compound

Direct nucleophilic displacement on this compound, analogous to Sₙ2 reactions in aliphatic systems, is generally not feasible. stackexchange.com The geometry of the aromatic ring prevents the backside attack required for an Sₙ2 mechanism. stackexchange.com For a nucleophile to displace the bromide ion, it would have to pass through the benzene ring, which is sterically impossible. stackexchange.com

Similarly, an Sₙ1-type reaction, involving the formation of a highly unstable aryl cation, is also unfavorable under normal conditions because bromide is not a sufficiently good leaving group. stackexchange.com

However, nucleophilic aromatic substitution can occur via an addition-elimination mechanism (SₙAr) if the this compound is "activated" by the presence of strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions to the bromine. byjus.comlibretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance. govtpgcdatia.ac.inlibretexts.org The reaction proceeds in two steps: initial attack of the nucleophile to form a resonance-stabilized carbanion, followed by the departure of the bromide ion to restore aromaticity. libretexts.org

Aliphatic Nucleophilic Substitution Reactions with this compound Derivatives

While direct nucleophilic attack on the aromatic ring of this compound is challenging, its derivatives can participate in aliphatic nucleophilic substitution reactions. A notable example involves the use of this compound derivatives in the synthesis of high-quality cesium lead bromide perovskite nanocrystals (CsPbBr₃ PNCs). rsc.org In this process, a this compound derivative, such as 1,3,5-tris(bromomethyl)benzene, reacts with an alkane amine in an aliphatic nucleophilic substitution. rsc.org This reaction leads to the release of HBr, which is then utilized in the formation of the perovskite nanocrystals. rsc.org The kinetics of the nanocrystal formation can be controlled by adjusting the reactivity of the this compound derivative and the alkane amine. rsc.org

Halogen Dance Reactions and Isomerization Processes

Base-Catalyzed Halogen Dance Mechanisms in this compound Derivatives

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. researchgate.net This transformation has been observed in this compound derivatives and other bromoarenes. ias.ac.innih.gov The mechanism of this reaction has been a subject of extensive study and is thought to involve a series of deprotonation and metal-halogen exchange steps. researchgate.netresearchgate.net

Recent studies have utilized catalytic amounts of potassium hexamethyldisilazide (KHMDS) to dramatically accelerate halogen dance reactions in various bromoarenes, including this compound derivatives. nih.govchemrxiv.org This method allows for the rapid translocation of the bromo group, followed by the introduction of an electrophile at the new position. nih.gov A proposed dual catalytic cycle aims to explain this ultrafast bromine transfer. nih.gov

Theoretical Postulation of Bromo-Bridged Transition States

Theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of the halogen dance reaction. researchgate.netbeilstein-archives.org These computational investigations have proposed the existence of bromo-bridged transition states as key features in the isomerization and disproportionation pathways of this compound derivatives. researchgate.netbeilstein-archives.org

By modeling the reaction of this compound derivatives, researchers have laid out numerous possible isomerization and disproportionation paths. researchgate.netbeilstein-archives.org The analysis of the energies of these transition states and the associated protonation/deprotonation steps helps to identify the most plausible mechanistic pathways. researchgate.netbeilstein-archives.org These theoretical models suggest a complex, cascade-like pattern for the base-catalyzed halogen dance, providing a more comprehensive understanding of this dynamic process. researchgate.net

Photoinitiated Reaction Pathways of this compound Complexes

Photoinitiated reactions within van der Waals complexes offer a way to study reaction dynamics from well-defined starting geometries. mst.edu Studies on the this compound-ammonia (PhBr···NH₃) dimer cation radical have revealed interesting reactive pathways. mst.edumarquette.edu

Upon resonant two-photon ionization (R2PI), the PhBr···NH₃ dimer, which has an in-plane σ-type structure, undergoes reaction. mst.edu Unlike the analogous chlorobenzene-ammonia complex which forms an arenium ion intermediate, calculations suggest the reactive intermediate in the this compound system is a distonic ion-radical complex. mst.edu In this intermediate, the radical density is primarily located on the bromine atom. mst.edu

Experimental results show a significant amount of HBr loss (37%), which is not predicted by transition state theory calculations based on the calculated barrier height. mst.edu This discrepancy has led to the proposal of a "roaming Br radical" mechanism to explain the formation of HBr. mst.edu Furthermore, photoexcitation of the charge-transfer complex between this compound and the acetone (B3395972) enolate anion has been shown to initiate an Sᵣₙ1 photosubstitution reaction. acs.org

Reactive Intermediates in this compound-Ammonia Dimer Cation Radicals

The investigation into the reactive pathways of the this compound-ammonia (PhBr⋯NH3) dimer cation radical has revealed significant insights into its transient intermediates. marquette.edumst.edu Experimental studies using one-color resonant two-photon ionization (R2PI) spectroscopy have been instrumental in probing these reactions. marquette.edu Upon ionization, the PhBr⋯NH3 dimer cation radical is observed to react, yielding two primary product channels: Br atom loss, which forms protonated aniline (B41778), and HBr loss, which results in the aniline cation radical. marquette.eduresearchgate.net The observation of these products points to a reactive intermediate formed from the precursor complex. marquette.edu

Initial expectations, based on similar systems like the chlorobenzene-ammonia dimer, suggested the formation of a classic arenium ion, or Wheland intermediate, following the ipso addition of ammonia (B1221849) to the benzene ring. marquette.edumst.edunih.gov In such an intermediate, the positive charge is delocalized within the ring, and the complex is stabilized. However, computational studies, including Density Functional Theory (DFT) and explicitly-correlated coupled-cluster calculations, predict a different structure for the reactive intermediate in the this compound-ammonia system. marquette.edu

Instead of a Wheland intermediate, calculations indicate that the reactive intermediate is a distonic ion-radical complex . marquette.edumst.edu In this structure, the charge and radical centers are spatially separated. The intermediate is best described as a complex between a protonated aniline cation and a bromine atom, where the radical density is predominantly localized on the bromine atom. marquette.edumst.eduresearchgate.net This structural assignment is a significant departure from the chlorobenzene (B131634) analogue and is crucial for understanding the subsequent reaction dynamics. mst.edu The initial geometry of the neutral PhBr⋯NH3 complex, before ionization, was identified as an in-plane σ-type complex, which is the most stable configuration on the potential energy surface. marquette.edumst.edu

The time-of-flight mass spectrum following ionization at 269.5 nm clearly shows peaks corresponding to the aniline cation radical and protonated aniline, confirming the loss of HBr and Br, respectively, from the ionized precursor complex. marquette.edu

Table 1: Comparison of Reactive Intermediates in Halobenzene-Ammonia Dimers

| Dimer System | Predicted Reactive Intermediate | Primary Characteristics | Reference |

|---|---|---|---|

| This compound-Ammonia | Distonic ion-radical complex | Radical density localized on Br atom; charge on the aniline moiety. | marquette.edumst.edu |

| Chlorobenzene-Ammonia | Arenium ion (Wheland intermediate) | Classic Wheland structure from ipso addition; charge delocalized in the ring. | mst.edunih.gov |

Internal Conversion and Predissociation Mechanisms in Excited States

The photodissociation of this compound upon UV excitation is a complex process governed by the interplay of multiple electronic states and non-adiabatic transitions, including internal conversion and intersystem crossing, which lead to predissociation. aip.orgresearchgate.netaip.org The mechanism depends heavily on the excitation wavelength. researchgate.netdiva-portal.org

Upon excitation with UV light, for instance at 266 nm, this compound is typically promoted from its ground state (S₀) to the first excited singlet state (S₁), which is a delocalized (π,π) state on the phenyl ring. researchgate.netdiva-portal.orgresearchgate.net This (π,π) state is a bound state. researchgate.net Dissociation does not occur directly from this state but through coupling to repulsive electronic states. aip.org

Research has identified two primary types of dissociation mechanisms following excitation:

Fast Predissociation: This pathway is characterized by a rapid dissociation process. aip.org Experimental studies using photofragment translational spectroscopy at 266 nm show that the photodissociation is fast and that the transition dipole moment is nearly perpendicular to the C-Br bond. aip.orgaip.org This process is attributed to the predissociation of the initially excited singlet state via coupling to a repulsive triplet state, often described as an (n,σ) or (π,σ) state localized on the C-Br bond. researchgate.netdiva-portal.orgresearchgate.net The spin-orbit coupling between the singlet (π,π*) state and the repulsive triplet state facilitates this intersystem crossing (ISC), leading to the cleavage of the C-Br bond. researchgate.netresearchgate.net The rate of this predissociation increases with the mass of the halogen atom (Cl < Br < I), consistent with the trend in spin-orbit coupling strength. diva-portal.org

Slow Dissociation: A slower dissociation channel is also observed, which produces isotropic fragments, indicating a longer lifetime of the excited state. researchgate.netaip.org This pathway is often attributed to internal conversion (IC) from the initially populated excited singlet state to highly vibrationally excited levels of the ground electronic state (S₀). researchgate.netaip.org If the internal vibrational redistribution (IVR) of energy within this "hot" ground-state molecule is faster than dissociation, the energy will be statistically distributed, leading to a slower, statistical dissociation process. diva-portal.org

Ab initio calculations of the potential energy surfaces for the ground and low-lying excited states of this compound have been crucial in elucidating these mechanisms. aip.orgdiva-portal.orgnih.gov These calculations show that direct excitation to a repulsive state is unlikely at wavelengths like 266 nm and confirm that the dissociation proceeds via non-adiabatic transitions from the initially populated bound state. aip.orgaip.org Studies have also found that the B̃ ²B₂ state of the this compound cation has a long lifetime of 10 microseconds or more. aip.orgaip.org

Table 2: Photodissociation Pathways of this compound

| Dissociation Pathway | Proposed Mechanism | Key Characteristics | Electronic States Involved |

|---|---|---|---|

| Fast Channel | Predissociation via Intersystem Crossing (ISC) | Anisotropic fragment distribution; rapid dissociation. | S₁ (π,π) → T(n,σ) or T(π,σ*) |

| Slow Channel | Internal Conversion (IC) followed by dissociation from a "hot" ground state | Isotropic fragment distribution; slower, statistical dissociation. | S₁ (π,π) → S₀ → Dissociation |

Table 3: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 7961 |

| Ammonia | 222 |

| Aniline | 6115 |

| Hydrogen Bromide | 260 |

| Chlorobenzene | 7964 |

Advanced Spectroscopic and Computational Analysis of Bromobenzene

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in the study of molecular compounds. By analyzing the interaction of electromagnetic radiation with bromobenzene and its derivatives, scientists can deduce a wealth of information about their structure, bonding, and dynamics.

Vibrational Spectroscopy Applications (FTIR, FT-Raman) in this compound Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform-Raman (FT-Raman) techniques, is instrumental in characterizing the covalent bonds within this compound. These methods probe the vibrational modes of the molecule, which are sensitive to its structure and the atoms involved. The FTIR and FT-Raman spectra of this compound and its derivatives have been extensively recorded and analyzed, often in the range of 4000–100 cm⁻¹. researchgate.netnih.govamanote.com

The C-Br stretching vibration is a key feature in the spectra of bromo-compounds. In simple organic bromine compounds, this vibration typically appears in the 750-700 cm⁻¹ region. ijtsrd.com However, coupling with other vibrational modes can shift this band to as high as 840 cm⁻¹. ijtsrd.com For instance, in the FT-Raman spectrum of 2-amino-5-bromobenzoic acid, the C-Br stretching mode is identified at 635 cm⁻¹, while the corresponding FTIR peak is at 631 cm⁻¹. ijtsrd.com The analysis of these spectra is often supported by normal coordinate analysis and force field calculations to provide a complete assignment of the observed vibrational bands. ijtsrd.com

Studies on halogenated benzenes, such as 1-bromo-4-chlorobenzene (B145707) and 1-bromo-2-chlorobenzene, demonstrate how the substitution pattern affects the vibrational frequencies. The spectra for these di-substituted benzenes have been recorded and the fundamental modes assigned, with analysis showing the impact of the halogen atoms on the benzene (B151609) ring's vibrations. nih.govamanote.comresearchgate.net For example, the C-Cl stretching bands are typically observed between 850 and 550 cm⁻¹. researchgate.net

The combination of experimental FTIR and FT-Raman data with theoretical calculations, particularly Density Functional Theory (DFT), has become a standard approach for the detailed vibrational analysis of this compound and its derivatives. researchgate.netnih.govamanote.comresearchgate.netnih.gov This synergy allows for the scaling of calculated frequencies to achieve excellent agreement with experimental values, leading to a more reliable interpretation of the spectra. amanote.comnih.gov

Table 1: Selected Vibrational Frequencies (cm⁻¹) for this compound and a Derivative

| Vibrational Mode | 2-amino-5-bromobenzoic acid (FTIR) ijtsrd.com | 2-amino-5-bromobenzoic acid (FT-Raman) ijtsrd.com |

|---|---|---|

| C-Br Stretch | 631 | 635 |

| C-H Out-of-plane bend | 845 | 875 |

| C-C Ring Stretch | 1623, 1561, 1410, 1360, 790 | 1651, 1525, 1417, 1333, 756 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds in solution. beilstein-journals.orgmdpi.com Both ¹H and ¹³C NMR are routinely used to characterize this compound derivatives, providing information on the connectivity and chemical environment of atoms. mdpi.comspectrabase.com

In ¹³C NMR spectroscopy of substituted bromobenzenes, the chemical shifts are influenced by the electronic effects of the bromine atom and other substituents on the benzene ring. acs.orgacs.org The combination of ¹H and ¹³C NMR data is particularly powerful for unambiguous structure determination. thieme-connect.de For example, in the analysis of 1,7-bis(4-bromophenyl)heptane-1,7-dione, the ¹H NMR spectrum shows characteristic doublets for the aromatic protons at δ 7.81 and 7.59 ppm, while the ¹³C NMR spectrum displays signals for the carbonyl and aromatic carbons at specific chemical shifts, confirming the structure. taylorandfrancis.com

NMR is also crucial for distinguishing between isomers and determining stereochemistry. beilstein-journals.orgbeilstein-journals.org Techniques like the Nuclear Overhauser Effect (NOE) provide through-space correlation information, which was critical in confirming the structure of (1R,2R,3S,4S,7s)-2,3,7-tribromobicyclo[2.2.1]heptane, a derivative formed from the bromination of a norbornene precursor. beilstein-journals.org The γ-gauche effect, observed in the ¹³C NMR spectra of rigid bicyclic systems, also provides valuable stereochemical information. beilstein-journals.org

Table 2: Representative NMR Data for a this compound Derivative

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 1,7-bis(4-bromophenyl)heptane-1,7-dione taylorandfrancis.com | ¹H | 7.81 (d), 7.59 (d), 2.92 (t), 1.76-1.69 (m), 1.42-1.35 (m) |

| ¹³C | 199.10, 135.69, 131.89, 129.56, 128.10, 38.22, 28.82, 23.88 |

Photoelectron and Ultraviolet/Vacuum Ultraviolet (UV/VUV) Photoabsorption Spectroscopy

Photoelectron Spectroscopy (PES) and UV/VUV photoabsorption spectroscopy probe the electronic structure of molecules by inducing transitions of electrons from occupied orbitals to higher energy states or into the continuum (ionization). aip.org High-resolution synchrotron-based studies have provided detailed insights into the electronic states of this compound. aip.orgnih.govaip.org

The UV/VUV absorption spectrum of this compound, measured over a wide energy range (e.g., 3.757 eV to 10.781 eV), reveals several absorption bands corresponding to electronic transitions. aip.org The first three major absorption bands, which are largely valence in nature, are observed near 4.6, 5.8, and 6.7 eV. aip.org These transitions are analogous to the primary singlet transitions in benzene. aip.org A detailed comparison with the VUV spectra of bromopyrimidines shows that the most intense band in this compound (6.3-7.0 eV) is red-shifted and more peaked compared to the corresponding bands in the pyrimidine (B1678525) derivatives. mdpi.comnih.gov

The analysis of these spectra is greatly enhanced by theoretical calculations, which help to assign the observed features to specific electronic excitations and identify the contributions of valence and Rydberg states. aip.orgresearchgate.net For this compound, the VUV spectrum has led to the identification of numerous Rydberg states for the first time. aip.orgnih.gov The first ionization energy (IE₁) of this compound has been accurately determined to be 8.9976 eV. aip.org

Table 3: Electronic Transition Energies and Ionization Energies for this compound

| Parameter | Energy (eV) | Reference |

|---|---|---|

| First Absorption Band Maximum (S₁) | ~4.6 | aip.org |

| Second Absorption Band Maximum (S₂) | ~5.8 | aip.org |

| Third Absorption Band Maximum (S₃) | ~6.7 | aip.org |

| First Adiabatic Ionization Energy (IE₁) | 8.9976 | aip.org |

| Second Ionization Energy (IE₂) | 9.663 | aip.org |

| Third Ionization Energy (IE₃) | 10.6406 | aip.org |

| Fourth Ionization Energy (IE₄) | 11.188 | aip.org |

X-ray Absorption Fine Structure (XAFS) Spectroscopy in Reaction Mechanism Analysis

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful element-specific technique used to determine the local geometric and electronic structure of an absorbing atom. kyoto-u.ac.jpresearchgate.net It is particularly valuable for studying reaction mechanisms in solution, as it can provide time-resolved information on the structure of intermediates. acs.orgnih.gov